molecular formula C2H3N3 B570178 1,2,4-Triazole-15N3 CAS No. 1173023-70-5

1,2,4-Triazole-15N3

Cat. No.: B570178
CAS No.: 1173023-70-5
M. Wt: 72.046
InChI Key: NSPMIYGKQJPBQR-FRSWOAELSA-N
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Description

1,2,4-Triazole-15N3 is a nitrogen-rich heterocyclic compound that contains three nitrogen atoms within a five-membered ring. This compound is a labeled version of 1H-1,2,4-triazole, where the nitrogen atoms are isotopically enriched with nitrogen-15. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with formamide or its derivatives. One common method is the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to yield 1,2,4-triazole . Another approach involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields .

Industrial Production Methods

Industrial production of 1,2,4-triazoles often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is widely used for the synthesis of triazole derivatives. This method is favored for its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazoles undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with a different arrangement of nitrogen atoms.

    Tetrazole: Contains four nitrogen atoms in a five-membered ring.

    Imidazole: A five-membered ring with two nitrogen atoms.

Uniqueness

1,2,4-Triazoles are unique due to their stability and versatility. They exhibit a wide range of biological activities and can form multiple hydrogen bonds, making them valuable in drug design and other applications .

Conclusion

1,2,4-Triazole-15N3 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(1,2,4-15N3)1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N]C=[15N][15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745937
Record name (~15~N_3_)-1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-70-5
Record name (~15~N_3_)-1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-70-5
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